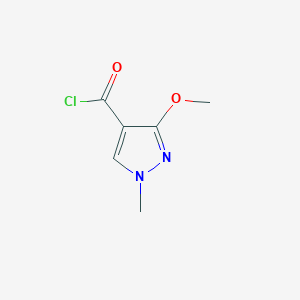

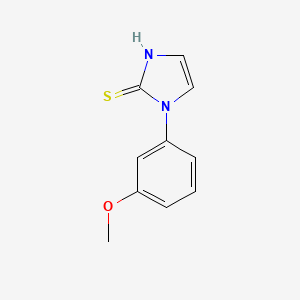

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine

Descripción general

Descripción

The compound 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine is a chemical that features a thiazole ring, a common motif in various pharmaceuticals and biologically active molecules. The methoxy and nitro substituents on the phenyl ring suggest potential for varied chemical reactivity and interactions.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine often involves multi-step reactions that may include nitration, methoxylation, and the formation of the thiazole ring. For example, the synthesis of related compounds such as 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole involves condensation reactions and the use of specific reagents like phenacyl bromide . Similarly, the synthesis of thiazolidin-4-one derivatives also involves multi-step reactions, including the formation of iminothiazolidinones .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of a monoazo dye with a similar methoxy and nitro substitution pattern was determined to be in the triclinic system with specific bond angles and lengths, indicating a trans-geometry about the azo linkage . The solid-state structure of a thiazolidin-4-one derivative was also determined to be triclinic, with detailed geometric parameters provided .

Chemical Reactions Analysis

Compounds with nitro and methoxy substituents on the phenyl ring can undergo a variety of chemical reactions. For example, nitropyridine derivatives can rearrange to form imidazopyridines and indoles in the presence of triethylamine . Similarly, nitrophenyl-substituted thiadiazoles can undergo ring opening to produce thioketene intermediates, which can further react to form esters, amides, or heterocyclic compounds depending on the nucleophile involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine and related compounds are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups can affect the compound's reactivity, solubility, and stability. For instance, the kinetics of reactions involving nitrophenyl thionocarbonates with alicyclic amines have been studied, revealing the influence of substituents on reaction rates . Additionally, the design and synthesis of thiazol-4-amine derivatives for anticancer evaluation indicate the importance of the molecular framework in determining biological activity .

Aplicaciones Científicas De Investigación

Anthelmintic and Antibacterial Applications

- A study by Bhandari and Gaonkar (2016) synthesized a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, including derivatives of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine. Among these, certain compounds exhibited potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).

Protein Crosslinking and Affinity Labeling

- Jelenc, Cantor, and Simon (1978) proposed 4-Nitrophenyl ethers, structurally related to 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds showed potential in placing the p-nitrophenyl chromophore adjacent to a binding site without blocking it (Jelenc, Cantor, & Simon, 1978).

Anticancer Activity

- Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of thiazol-4-amine for anticancer evaluation. These compounds, including modifications of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine, demonstrated good to moderate activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Effect

- A study by Jafar et al. (2017) synthesized derivatives including 4-(4-(1,2,3-thiadiazol-4-yl)phenoxy)-6-methoxy-N,N 2-amine, showing potent antifungal effects against certain types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Synthesis and Characterization

- Yin et al. (2008) described the synthesis and characterization of a compound structurally similar to 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine, which showed promising properties in terms of molecular structure and potential applications (Yin et al., 2008).

Photophysical Properties

- Habenicht et al. (2015) conducted a study on 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, related to the compound , to understand the molecular structure-property relationship, which could be valuable for future design strategies in this class of dyes (Habenicht et al., 2015).

Electrochemical Studies

- Harisha et al. (2017) synthesized azo dyes derived from barbituric acid and studied their electrochemical properties. One of the azo dyes was derived from 4-(4-nitrophenyl)-1,3-thiazol-2-amine, showing potential in the field of electrochemistry (Harisha et al., 2017).

Propiedades

IUPAC Name |

4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWCDELJIAHCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)

![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)

![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)

![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)